4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one
Description
The compound 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one is a structurally complex molecule featuring a dihydropyridin-2-one core. Key structural elements include:
- A 4-hydroxy group at position 4 and a methyl group at position 6 on the dihydropyridinone ring.
- A phenyl group attached via a piperazine linker substituted with a pyridin-2-yl moiety at position 2.
- A pyridin-2-ylmethyl group at position 1.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[phenyl-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-21-19-24(34)26(28(35)33(21)20-23-11-5-7-13-29-23)27(22-9-3-2-4-10-22)32-17-15-31(16-18-32)25-12-6-8-14-30-25/h2-14,19,27,34H,15-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVKPHJVJMIMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine, piperazine, and phenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
The compound is classified under heterocyclic compounds, specifically those containing pyridine and piperazine moieties. These structures are frequently studied for their pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry .
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by modulating protein kinase activity. Research has shown that derivatives can inhibit cell proliferation in cancer cell lines by targeting specific kinases such as CDK4 and CDK6 .
- Neuropharmacological Effects : The piperazine and pyridine rings suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors .
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves several synthetic routes. Key steps may include:
- Formation of the dihydropyridinone core.
- Introduction of phenyl and piperazine groups through various coupling reactions.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HPLC (High Performance Liquid Chromatography) are commonly employed to confirm the purity and structural integrity of the synthesized compound .
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on MV4-11 cells (an acute myeloid leukemia cell line). The results indicated that treatment with the compound resulted in significant inhibition of cell proliferation at concentrations as low as 0.25 µM .
Case Study 2: Neuropharmacological Effects
Another study explored the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could modulate serotonin levels in vitro, indicating potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[3,4-c]pyridine-dione Cores
describes compounds such as 12-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and derivatives. Key differences include:
- Core structure : Pyrrolo[3,4-c]pyridine-dione vs. dihydropyridin-2-one.
- Substituents : Methoxy/ethoxy groups at position 4 (vs. hydroxy in the target compound) and phenylmethyl/phenylethyl piperazine variants.
- Thermal stability : The methoxy/ethoxy groups in compounds may enhance thermal stability compared to the hydroxy group in the target compound, which could increase susceptibility to oxidation .
Table 1: Structural Comparison with Pyrrolo[3,4-c]pyridine-dione Analogues
| Feature | Target Compound | Analogues |
|---|---|---|
| Core | Dihydropyridin-2-one | Pyrrolo[3,4-c]pyridine-dione |
| Position 4 substituent | Hydroxy | Methoxy/ethoxy |
| Piperazine substituent | Pyridin-2-yl | Phenylmethyl/phenylethyl |
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
The 2023 patent () highlights compounds like 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . Key distinctions:
- Core: Pyrido[1,2-a]pyrimidin-4-one (a fused bicyclic system) vs. monocyclic dihydropyridin-2-one.
- Substituents : 3,4-Dimethoxyphenyl groups (electron-rich aromatic systems) and varied piperazine/diazepane moieties.
- Pharmacological implications : The dimethoxyphenyl group in compounds may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s phenyl-pyridinyl piperazine group .
Table 2: Core Structure and Substituent Impact
Pyrazolo[3,4-d]pyrimidinone Derivatives ()
The compound 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one (MK-1775/AZD1775) is a known Wee1 kinase inhibitor. Comparisons include:
- Core: Pyrazolo[3,4-d]pyrimidinone (tricyclic) vs. dihydropyridin-2-one (monocyclic).
- Substituents: A 4-methylpiperazinyl anilino group and hydroxypropan-2-yl pyridine (vs. pyridinylmethyl and phenyl-piperazinyl groups in the target compound).
- Therapeutic relevance : MK-1775’s clinical use in oncology suggests that the target compound’s piperazine-pyridine motif could be optimized for kinase selectivity but may lack the tricyclic core’s binding affinity .
4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Derivatives ()
Examples from , such as 1-(2-Hydroxycyclohexyl)-4-(2-((4-(1-methyl-1H-pyrazol-4-yl)-benzyl)oxy)phenyl)pyridin-2(1H)-one , differ in:
- Substituents : Hydroxycyclohexyl and benzyloxy groups (vs. phenyl-piperazinyl and pyridinylmethyl groups).
Table 3: Physicochemical and Pharmacokinetic Inferences
| Property | Target Compound | Analogues |
|---|---|---|
| Solubility | Moderate (polar hydroxy group) | Lower (hydrophobic cyclohexyl) |
| Metabolic stability | Potential oxidation at hydroxy group | Higher (rigid cyclohexyl) |
Biological Activity
The compound 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one (CAS Number: 939243-57-9) is a complex organic molecule that has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O2 |
| Molecular Weight | 467.56 g/mol |
| CAS Number | 939243-57-9 |
| SMILES | Oc1cc(C)n(c(=O)c1C(c1ccccc1)N1CCN(CC1)c1ccccn1)Cc1ccccn1 |
The compound features a dihydropyridinone core, which is significant for its interaction with biological targets.
Research indicates that this compound may exhibit various biological activities, particularly as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its potential effects on:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in the folate metabolism pathway, which is often targeted in cancer therapy .
- Tyrosine Kinases : These enzymes play pivotal roles in cell signaling and are implicated in cancer progression. The compound may act as an inhibitor of specific tyrosine kinases, potentially affecting tumor growth and metastasis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line Testing : A study reported that certain derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 30 µM .
Case Study 1: Inhibition of Cancer Cell Growth
A specific derivative of this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Tyrosine kinase inhibition |
| A549 | 20 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved neuronal survival rates in treated groups compared to controls .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor growth.
- Neuroprotection : Potential use in treating neurodegenerative diseases by protecting neuronal cells from damage.
Safety Profile
While initial studies suggest efficacy, comprehensive toxicity assessments are necessary to evaluate the safety profile before clinical applications can be considered.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyridinone core and subsequent introduction of substituents. Key steps include:
- Mannich-type reactions to introduce the phenylpiperazinylmethyl group.
- N-Alkylation for attaching the pyridin-2-ylmethyl moiety.
- Solvent selection : Ethanol or dimethylformamide (DMF) under reflux (60–100°C) for improved solubility and reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can structural characterization be rigorously validated for this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., dihydropyridinone ring conformation) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can contradictions in pharmacological data between this compound and structural analogs be resolved?
Discrepancies in receptor binding or activity may arise from:
-
Conformational flexibility : The phenylpiperazine moiety’s orientation impacts receptor docking. Use molecular dynamics simulations to compare low-energy conformers .
-
Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., fluorophenyl or chlorophenyl groups) and test against target receptors (e.g., serotonin or dopamine receptors) .
-
Example SAR Table :
Q. What experimental strategies can elucidate the reaction mechanism of key synthetic steps?
- Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-determining steps (e.g., during Mannich reactions) .
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps in N-alkylation .
- Computational modeling : Density functional theory (DFT) calculations to map transition states and activation energies for cyclization steps .
Q. How does the compound’s stability under physiological conditions impact preclinical studies?
- Hydrolysis studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The dihydropyridinone ring is prone to hydrolysis at acidic pH .
- Metabolite profiling : Use liver microsomes or hepatocyte assays to identify oxidative metabolites (e.g., N-dealkylation of the pyridinylmethyl group) .
Methodological Best Practices
- Experimental design : Employ Design of Experiments (DoE) for optimizing reaction parameters (e.g., temperature, solvent ratios) to maximize yield and minimize byproducts .
- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
